N-{[2-(1H-benzimidazol-1-yl)-3-pyridinyl]methyl}-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide
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Description
The compound contains several functional groups including a benzimidazole, pyridine, and carboxamide. Benzimidazole is a type of organic compound that consists of a fusion of benzene and imidazole . It is a heterocyclic aromatic organic compound that is important in a variety of biological and industrial applications . Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The carboxamide group (-CONH2) is derived from carboxylic acids (-COOH) and can participate in hydrogen bonding, which can affect the compound’s physical properties and reactivity .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple rings and functional groups. The benzimidazole and pyridine rings are aromatic and planar, contributing to the compound’s stability. The carboxamide group can participate in hydrogen bonding, which could influence the compound’s three-dimensional structure .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the benzimidazole, pyridine, and carboxamide groups. The benzimidazole and pyridine rings could potentially undergo electrophilic substitution reactions, while the carboxamide group could be involved in nucleophilic substitution or condensation reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the benzimidazole, pyridine, and carboxamide groups could affect the compound’s solubility, boiling point, melting point, and other physical properties .Mechanism of Action
Future Directions
Properties
IUPAC Name |
N-[[2-(benzimidazol-1-yl)pyridin-3-yl]methyl]-1,4,5,6-tetrahydrocyclopenta[c]pyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N6O/c27-20(18-14-6-3-8-15(14)24-25-18)22-11-13-5-4-10-21-19(13)26-12-23-16-7-1-2-9-17(16)26/h1-2,4-5,7,9-10,12H,3,6,8,11H2,(H,22,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URGNPGAJAIKQLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)NN=C2C(=O)NCC3=C(N=CC=C3)N4C=NC5=CC=CC=C54 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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